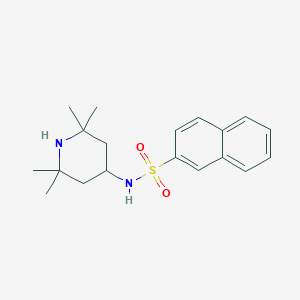![molecular formula C16H18BrNO2S B225180 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as BSNP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. BSNP is a sulfonamide that contains a piperidine ring and a bromonaphthalene moiety. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. These mechanisms contribute to the anti-inflammatory and anti-tumor effects of 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine.
Biochemical and Physiological Effects
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has also been found to inhibit the migration and invasion of cancer cells. Additionally, 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to reduce the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine is also soluble in organic solvents, which makes it easy to dissolve in different solutions. However, 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has some limitations as well. It is a relatively new compound, and its properties and effects are not fully understood. Additionally, 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several potential future directions for research. One area of interest is its potential as an anti-cancer agent. 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the growth of cancer cells, and further studies could explore its effectiveness against different types of cancer. Another area of interest is its potential as an anti-inflammatory agent. 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been found to reduce the production of inflammatory cytokines, and further studies could explore its effectiveness in treating inflammatory diseases. Additionally, 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine could be studied for its potential as an antimicrobial agent, as it has been found to be effective against certain bacterial strains.
Méthodes De Synthèse
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been synthesized using several methods, including the reaction between 4-bromo-1-naphthalenesulfonyl chloride and 2-methylpiperidine in the presence of a base. Another method involves the reaction between 4-bromo-1-naphthalenesulfonic acid and 2-methylpiperidine in the presence of a dehydrating agent. The synthesis of 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has also been achieved using microwave-assisted reactions and other innovative techniques.
Applications De Recherche Scientifique
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Nom du produit |
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine |
|---|---|
Formule moléculaire |
C16H18BrNO2S |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-6-4-5-11-18(12)21(19,20)16-10-9-15(17)13-7-2-3-8-14(13)16/h2-3,7-10,12H,4-6,11H2,1H3 |
Clé InChI |
AWEGCIAYNYONQO-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
SMILES canonique |
CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)


![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)


![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


